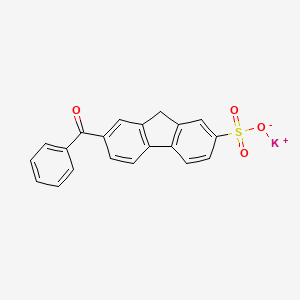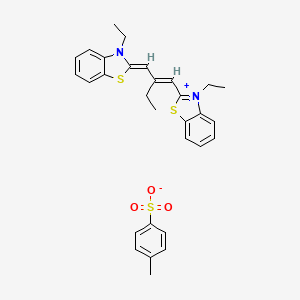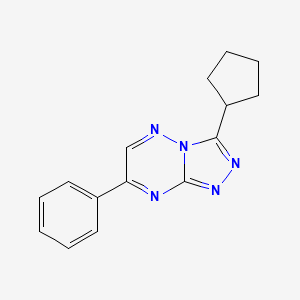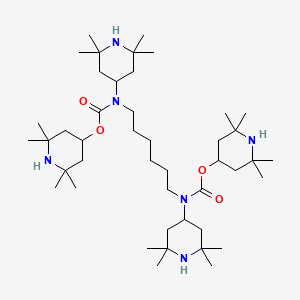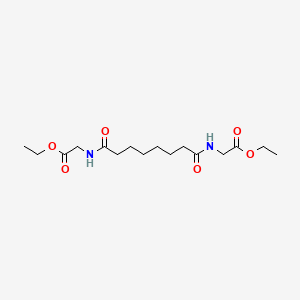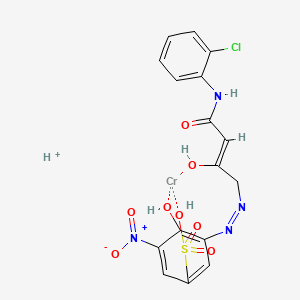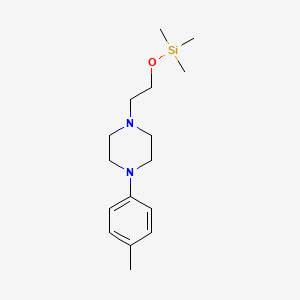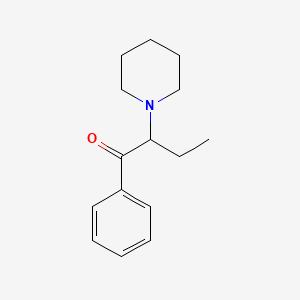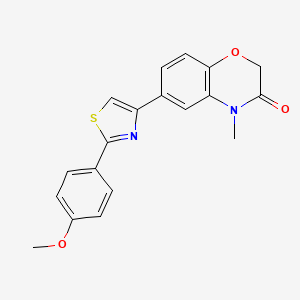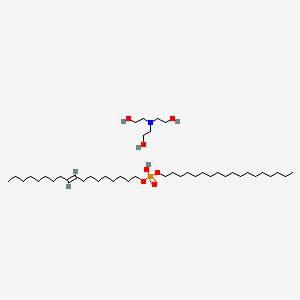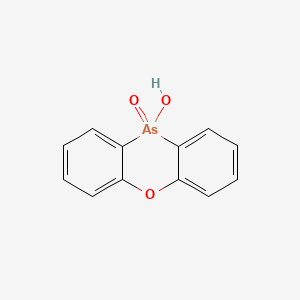
Phenoxarsinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxarsinic acid is an organoarsenic compound with the molecular formula C₁₂H₉AsO₃ It is characterized by the presence of an arsenic atom bonded to a phenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenoxarsinic acid can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with carbon dioxide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of phenylarsine oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Phenoxarsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic(V) compounds.
Reduction: It can be reduced to arsenic(III) compounds.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Arsenic(V) oxide.
Reduction: Arsenic(III) oxide.
Substitution: Various substituted phenylarsinic acids.
Scientific Research Applications
Phenoxarsinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: It has been studied for its potential use in biological assays and as a tool for investigating arsenic metabolism in living organisms.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of phenoxarsinic acid involves its interaction with cellular components, leading to various biochemical effects. It can bind to thiol groups in proteins, disrupting their function and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and damage to cellular structures. The molecular targets and pathways involved include the inhibition of key enzymes and the induction of apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Phenoxarsinic acid can be compared with other organoarsenic compounds such as:
Arsenic trioxide: Used in the treatment of acute promyelocytic leukemia.
Arsanilic acid: Used as a feed additive in veterinary medicine.
Roxarsone: Used as a growth promoter in poultry.
Uniqueness: this compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological systems in distinct ways. Its ability to induce apoptosis and generate reactive oxygen species makes it a valuable compound for research in medicinal chemistry and toxicology.
Properties
CAS No. |
4846-20-2 |
|---|---|
Molecular Formula |
C12H9AsO3 |
Molecular Weight |
276.12 g/mol |
IUPAC Name |
10-hydroxyphenoxarsinine 10-oxide |
InChI |
InChI=1S/C12H9AsO3/c14-13(15)9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H,(H,14,15) |
InChI Key |
UWYZTJXNVOTEQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B12718538.png)
